molecular formula C9H15N3 B2871810 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole CAS No. 1864062-61-2

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole

Cat. No.: B2871810
CAS No.: 1864062-61-2
M. Wt: 165.24
InChI Key: SQDVFSUKXAUQSO-UHFFFAOYSA-N
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Description

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is a chemical compound that belongs to the class of azetidines and imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a series of reactions involving the appropriate starting materials and reagents.

    Final Assembly: The final step involves the coupling of the azetidine and imidazole rings to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Selection of High-Purity Starting Materials: Ensuring the use of high-purity starting materials to minimize impurities.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and solvents.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. Reaction conditions may involve specific temperatures and pressures.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in various biological processes.

    Interfering with Cellular Pathways: Affecting cellular pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-dimethylazetidin-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole: A similar compound with a trimethylsilyl group.

    (3,3-dimethylazetidin-2-yl)methanol: A related compound with a hydroxyl group instead of the imidazole ring.

Uniqueness

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is unique due to its specific combination of azetidine and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-(3,3-dimethylazetidin-2-yl)-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2)6-11-7(9)8-10-4-5-12(8)3/h4-5,7,11H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDVFSUKXAUQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864062-61-2
Record name 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole
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